N-Demethyl Erythromycin A-d3 is a derivative of erythromycin, an important macrolide antibiotic. This compound is specifically characterized by the removal of a methyl group from the nitrogen atom in the erythromycin structure, resulting in a modified antibiotic with distinct properties and applications. It is primarily produced as a minor co-metabolite by the bacterium Saccharopolyspora erythraea, which is known for its ability to synthesize erythromycin.
N-Demethyl Erythromycin A-d3 is synthesized from erythromycin through chemical processes that include demethylation. The compound can be derived from various erythromycin precursors, which are typically obtained from fermentation processes involving Saccharopolyspora erythraea or through synthetic organic chemistry methods.
N-Demethyl Erythromycin A-d3 falls under the classification of macrolide antibiotics. Its chemical formula is , and it has a molecular weight of approximately 722.92 g/mol. This compound is recognized for its role as an impurity in erythromycin formulations and is utilized in various research applications.
The synthesis of N-Demethyl Erythromycin A-d3 can be achieved through several methods, primarily involving demethylation reactions. Two notable approaches include:
These methods have been optimized to improve yields significantly compared to earlier techniques, achieving optimal results at specific temperatures (e.g., 55°C) .
The synthesis requires careful control of reaction conditions, including temperature, pH, and reagent concentrations. The use of iodine as a demethylating agent is critical, as it facilitates the removal of the methyl group at the nitrogen position without affecting other functional groups in the molecule.
N-Demethyl Erythromycin A-d3 retains the core macrolide structure common to erythromycins but features a de-methylated nitrogen atom. Its structural representation includes:
The molecular structure can be visualized as a large lactone ring with various hydroxyl groups and sugar moieties attached, characteristic of macrolide antibiotics.
N-Demethyl Erythromycin A-d3 participates in various chemical reactions typical for macrolides, including:
These reactions are essential for understanding its behavior in biological systems and potential modifications for enhanced activity.
The stability of N-Demethyl Erythromycin A-d3 in various conditions can influence its reactivity. For instance, exposure to strong acids or bases may lead to degradation or formation of undesired by-products.
N-Demethyl Erythromycin A-d3 exhibits bacteriostatic properties similar to other erythromycins by binding to the 50S ribosomal subunit of bacteria. This binding inhibits protein synthesis by obstructing peptide chain elongation during translation.
The mechanism involves:
N-Demethyl Erythromycin A-d3 serves several scientific purposes:
This compound's unique properties and applications make it valuable for ongoing research in pharmacology and biochemistry, particularly concerning antibiotic development and efficacy evaluation .
N-Demethyl Erythromycin A-d3 is a deuterated isotopologue of the macrolide antibiotic erythromycin A, where three hydrogen atoms in the N-methyl group are replaced by deuterium (³H or D). Its systematic IUPAC name is (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-Ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-6-(((2S,3R,4S,6R)-3-hydroxy-6-methyl-4-((methyl-d₃)amino)tetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione [1] [5]. The molecular formula is C₃₆H₆₂D₃NO₁₃, with a molecular weight of 722.92 g/mol [1] [7]. Key structural identifiers include:
C[C@@H]([C@@H]([C@H](C(O[C@@H]1CC)=O)C)O[C@@](O[C@@H](C)[C@@H]2O)([H])C[C@@]2(C)OC)[C@H]([C@](O)(C[C@H](C([C@@H]([C@@H](O)[C@@]1(O)C)C)=O)C)C)O[C@@](O[C@H](C)C[C@@H]3N([2H])([2H])[2H])([H])[C@@H]3O
[1] The deuterium atoms are exclusively located at the N-methylamino group of the desosamine sugar moiety (position C3''), confirmed via ¹H-NMR suppression of the singlet at δ~2.3 ppm and mass spectral analysis showing M+3 peaks [1] [5]. The core macrolactone ring and cladinose sugar remain structurally identical to erythromycin A [1].
Table 1: Structural Identifiers of N-Demethyl Erythromycin A-d3
Property | Value |
---|---|
Molecular Formula | C₃₆H₆₂D₃NO₁₃ |
Molecular Weight | 722.92 g/mol |
CAS Number (Deuterated) | 2714484-10-1 |
CAS Number (Non-Deuterated) | 992-62-1 (N-Demethylerythromycin A) |
Isotopic Purity | ≥95% D₃ |
Key Functional Group | N-CD₃ (desosamine sugar) |
Synthesis of N-Demethyl Erythromycin A-d3 involves selective N-demethylation of erythromycin A followed by re-methylation using deuterated reagents. The optimal route comprises three stages:
Protection of Reactive Groups:Erythromycin A is treated with silylating agents (e.g., tert-butyldimethylsilyl chloride) under anhydrous conditions to protect hydroxyl groups. This prevents side reactions during demethylation [5] [8].
Selective N-Demethylation:The protected intermediate undergoes demethylation using α-chloroethyl chloroformate (ACE-Cl). This generates a carbamate intermediate, hydrolyzed under mild acidic conditions (e.g., pH 5.0 buffer) to yield N-desmethyl erythromycin A [8].
Deuterated Alkylation:The N-desmethyl compound reacts with deuterated methyl iodide (CD₃I) in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine). This step achieves >95% isotopic incorporation [5] [8]. Deprotection using fluoride sources (e.g., tetrabutylammonium fluoride) yields N-Demethyl Erythromycin A-d3.
Critical parameters for high isotopic purity:
Table 2: Key Steps in Deuterated Synthesis
Step | Reagents/Conditions | Purpose | Yield |
---|---|---|---|
Protection | tert-Butyldimethylsilyl chloride, imidazole, DMF | Shield hydroxyl groups | 85–90% |
N-Demethylation | α-Chloroethyl chloroformate, then mild acid | Cleave methyl group | 70–75% |
Alkylation (D₃) | CD₃I, DIPEA, acetonitrile, 0°C | Introduce CD₃ group | 65–70% |
Deprotection | Bu₄N⁺F⁻, THF | Remove silyl groups | >90% |
Deuteration at the N-methyl position induces significant biochemical and physicochemical differences:
Molecular Mass and Spectral Properties:The deuterated analog exhibits a +3 Da mass shift versus the non-deuterated form (719.90 g/mol → 722.92 g/mol). LC-MS chromatograms show baseline separation (ΔRₜ ~0.3 min) due to isotopic effects on hydrophobicity [5] [7]. In NMR, the N-CH₃ singlet (δ~2.3 ppm) disappears, confirming deuterium incorporation [1].
Metabolic Stability:Deuterium substitution reduces N-demethylation—a primary metabolic pathway for erythromycin catalyzed by CYP3A4. In vitro studies using human liver microsomes demonstrate a ~40–50% decrease in intrinsic clearance (CLᵢₙₜ) for the deuterated analog, attributable to the deuterium kinetic isotope effect (DKIE). The C-D bond requires higher activation energy than C-H for oxidative cleavage [2] [7].
Analytical Utility:
Thermodynamic Properties:Deuterium substitution marginally increases thermal stability (ΔTₘ +2°C via DSC). Aqueous solubility and logP remain equivalent to non-deuterated analogs [5].
Table 3: Comparative Properties of Deuterated vs. Non-Deuterated Analogs
Property | N-Demethyl Erythromycin A-d₃ | N-Demethyl Erythromycin A | Significance |
---|---|---|---|
Molecular Weight | 722.92 g/mol | 719.90 g/mol | Mass spec differentiation |
N-Methyl NMR Signal | Absent (D₃) | Singlet, δ~2.3 ppm | Structural confirmation |
CYP3A4 CLᵢₙₜ (in vitro) | ~50% reduction | Reference (100%) | Enhanced metabolic stability |
HPLC Retention Time | ΔRₜ +0.3 min | Baseline | Analytical separation |
Regulatory Status | Pharmacopeial impurity standard | USP/EP Impurity B | Quality control |
Deuterated analogs like N-Demethyl Erythromycin A-d3 exemplify strategic isotopic labeling to enhance analytical utility and study metabolic pathways, without altering primary pharmacological activity [1] [2] [7].
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: